molecular formula C23H40O5 B172765 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester CAS No. 199920-18-8

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

Cat. No.: B172765
CAS No.: 199920-18-8
M. Wt: 396.6 g/mol
InChI Key: HMEIMGKBZAEAEM-KKWQAXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester: is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and reproduction .

Mechanism of Action

Target of Action

The primary target of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is the prostaglandin F2α receptor . This receptor plays a crucial role in various physiological processes, including the regulation of inflammation and the induction of labor .

Mode of Action

The compound interacts with its target by binding to the prostaglandin F2α receptor. This binding triggers a series of intracellular events, leading to the activation of various signaling pathways . The exact nature of these changes depends on the specific cellular context and the presence of other signaling molecules .

Biochemical Pathways

The compound affects several biochemical pathways. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . These pathways have downstream effects on various physiological processes, including inflammation and labor induction .

Pharmacokinetics

As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body . Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context. For example, in the context of pregnancy, it can induce labor by stimulating uterine contractions . In other contexts, it may have anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other signaling molecules can modulate its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester typically involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This step must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . The reaction conditions often include specific temperature and pH settings to ensure the stability and activity of the enzymes involved.

Industrial Production Methods: : Industrial production of this compound may involve large-scale enzymatic reactions under controlled conditions. The use of bioreactors to maintain optimal conditions for enzyme activity is common. Additionally, purification steps such as solid-phase extraction and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Its isopropyl ester group enhances its stability and bioavailability compared to its parent compound .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIMGKBZAEAEM-KKWQAXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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